2,3-Dihydrobenzofuran-6-carbaldehyde 2,3-Dihydrobenzofuran-6-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 55745-96-5
VCID: VC5372979
InChI: InChI=1S/C9H8O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5-6H,3-4H2
SMILES: C1COC2=C1C=CC(=C2)C=O
Molecular Formula: C9H8O2
Molecular Weight: 148.161

2,3-Dihydrobenzofuran-6-carbaldehyde

CAS No.: 55745-96-5

Cat. No.: VC5372979

Molecular Formula: C9H8O2

Molecular Weight: 148.161

* For research use only. Not for human or veterinary use.

2,3-Dihydrobenzofuran-6-carbaldehyde - 55745-96-5

CAS No. 55745-96-5
Molecular Formula C9H8O2
Molecular Weight 148.161
IUPAC Name 2,3-dihydro-1-benzofuran-6-carbaldehyde
Standard InChI InChI=1S/C9H8O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5-6H,3-4H2
Standard InChI Key XSJAJQSDUJUNAI-UHFFFAOYSA-N
SMILES C1COC2=C1C=CC(=C2)C=O

Chemical Structure and Physicochemical Properties

Molecular Architecture

2,3-Dihydrobenzofuran-6-carbaldehyde consists of a benzene ring fused to a 2,3-dihydrofuran moiety, forming a rigid bicyclic framework. The aldehyde group at position 6 introduces electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions. The compound’s IUPAC name is 2,3-dihydro-1-benzofuran-6-carbaldehyde, with the molecular formula C₉H₈O₂ and a exact mass of 148.052 g/mol .

Physical and Spectral Characteristics

Key physicochemical properties include:

PropertyValueSource
Molecular Weight148.16 g/mol
Density1.344 g/cm³
Boiling Point322.8°C at 760 mmHg
Flash Point136°C
Storage ConditionsInert atmosphere, 2–8°C
SolubilityLimited data; soluble in DMSO
Predicted CCS (Ų)127.1 ([M+H]⁺)

The compound’s infrared (IR) spectrum exhibits characteristic stretches for the aldehyde carbonyl (~1700 cm⁻¹) and aromatic C–H bonds (~3100 cm⁻¹). Nuclear magnetic resonance (NMR) data (¹H and ¹³C) confirm the dihydrofuran ring’s saturation and the aldehyde’s electronic environment .

Synthetic Methodologies

Williamson Ether Synthesis and Cyclization

A common route involves starting with 3-hydroxybenzaldehyde. Protection of the phenolic hydroxyl via Williamson ether synthesis with 1-bromo-3-chloropropane yields an intermediate ether, which undergoes Friedel-Crafts cyclization to form the dihydrobenzofuran core. Subsequent oxidation or functionalization introduces the aldehyde group .

Palladium-Catalyzed Cross-Coupling

Advanced methods employ Suzuki-Miyaura couplings to decorate the benzofuran scaffold. For example, palladium nanoparticles catalyze the tandem cyclization/cross-coupling of boronic acids with propargyl ethers, enabling efficient synthesis of substituted derivatives .

Asymmetric Catalysis

Enantioselective synthesis using rhodium-catalyzed C–H insertion and palladium-mediated cyclization has been reported, producing chiral 2,3-dihydrobenzofurans with >97% enantiomeric excess .

Biological Activities and Pharmacological Applications

Cannabinoid Receptor 2 (CB2) Agonism

Racemic 2,3-dihydrobenzofuran-6-carbaldehyde derivatives exhibit potent CB2 selectivity, with compound 18 (MDA7) showing Kᵢ = 4.2 nM for CB2 versus Kᵢ = 1,420 nM for CB1. The S-enantiomer (MDA104) demonstrated superior activity in reversing neuropathic pain in rat models without locomotor side effects .

Anti-Inflammatory and Anticancer Effects

Fluorinated derivatives suppress lipopolysaccharide-induced inflammation by inhibiting cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). Key results include:

ActivityIC₅₀ (μM)ModelSource
PGE₂ inhibition1.48Macrophages
IL-6 reduction1.23THP-1 cells
HCT116 proliferation70%Colorectal cancer

Mechanistically, these compounds downregulate Bcl-2 and induce PARP-1 cleavage, promoting apoptosis .

PPARα Agonism for Dyslipidemia

2,3-Dihydrobenzofuran-2-carboxylic acid analogs act as peroxisome proliferator-activated receptor alpha (PPARα) agonists, reducing triglycerides and cholesterol in Syrian hamsters at doses 10-fold lower than fenofibrate. Compound 27 achieved 46% LDL reduction at 1 mg/kg/day .

Recent Advances and Future Directions

Diversity-Oriented Synthesis (DOS)

Libraries of 2,3-dihydrobenzofuran derivatives have been constructed via DOS, incorporating fluorinated, esterified, and heteroaromatic substituents. These libraries facilitate rapid exploration of structure-activity relationships (SAR) for drug discovery .

Green Chemistry Approaches

Ultrasound-assisted synthesis of chalcone derivatives from 2,3-dihydrobenzofuran-6-carbaldehyde achieves 90% yields under solvent-free conditions, aligning with sustainable chemistry principles .

Computational Modeling

Ligand-steered homology modeling predicts binding modes of dihydrobenzofuran analogs to CB2, guiding the design of high-affinity agonists with improved blood-brain barrier permeability .

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